1-Aminopropan-2-ol;6-(2-ethylhexanoylamino)hexanoic acid
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Overview
Description
1-Aminopropan-2-ol;6-(2-ethylhexanoylamino)hexanoic acid is a compound that combines the properties of an amino alcohol and a fatty acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Aminopropan-2-ol can be synthesized by the addition of aqueous ammonia to propylene oxide . The reaction typically requires controlled conditions to ensure the desired product is obtained with high purity. The synthesis of 6-(2-ethylhexanoylamino)hexanoic acid involves the reaction of hexanoic acid with 2-ethylhexanoyl chloride in the presence of a base, such as pyridine, to form the corresponding amide .
Industrial Production Methods
Industrial production of 1-aminopropan-2-ol often involves large-scale reactions using propylene oxide and ammonia under controlled temperature and pressure conditions . The production of 6-(2-ethylhexanoylamino)hexanoic acid may involve similar large-scale reactions with appropriate safety and environmental controls to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
1-Aminopropan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Scientific Research Applications
1-Aminopropan-2-ol;6-(2-ethylhexanoylamino)hexanoic acid has a wide range of applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-aminopropan-2-ol involves its interaction with specific enzymes and metabolic pathways . It is metabolized to aminoacetone by the enzyme aminopropanol dehydrogenase . The 6-(2-ethylhexanoylamino)hexanoic acid component may interact with fatty acid metabolism pathways, influencing lipid synthesis and degradation .
Comparison with Similar Compounds
1-Aminopropan-2-ol is similar to other amino alcohols like diisopropanolamine and triisopropanolamine . its unique combination with 6-(2-ethylhexanoylamino)hexanoic acid sets it apart, providing distinct properties and applications . Similar compounds include:
- Diisopropanolamine (DIPA)
- Triisopropanolamine (TIPA)
- Hexanoic acid derivatives
This compound’s unique structure and properties make it a valuable subject of study in various scientific and industrial fields.
Properties
CAS No. |
75113-49-4 |
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Molecular Formula |
C17H36N2O4 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-aminopropan-2-ol;6-(2-ethylhexanoylamino)hexanoic acid |
InChI |
InChI=1S/C14H27NO3.C3H9NO/c1-3-5-9-12(4-2)14(18)15-11-8-6-7-10-13(16)17;1-3(5)2-4/h12H,3-11H2,1-2H3,(H,15,18)(H,16,17);3,5H,2,4H2,1H3 |
InChI Key |
CYZZRDBHDIUZHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NCCCCCC(=O)O.CC(CN)O |
Origin of Product |
United States |
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